2-Chloro-4-iodo-3-(methoxymethoxy)pyridine
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Overview
Description
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7ClINO2 and a molecular weight of 299.49 g/mol It is a pyridine derivative, characterized by the presence of chlorine, iodine, and methoxymethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under conditions like heating or the presence of a solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, iodine, and methoxymethoxy groups allows it to participate in various chemical reactions and interactions. These interactions can affect biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxymethoxy group.
4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine: Contains a bromine atom in addition to chlorine and iodine.
2-Chloro-4-iodo-3-picoline: Another pyridine derivative with a different functional group arrangement.
Uniqueness
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
IUPAC Name |
2-chloro-4-iodo-3-(methoxymethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2/c1-11-4-12-6-5(9)2-3-10-7(6)8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRQIFUYLWTPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CN=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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